1-(3,4-二氯苄基)-3-硝基-1H-吡唑

货号 B2405826

CAS 编号:

1003011-48-0

分子量: 272.09

InChI 键: IYWRZKLNKGRWRB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the parent systems with a halogenated benzyl compound . For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .Molecular Structure Analysis

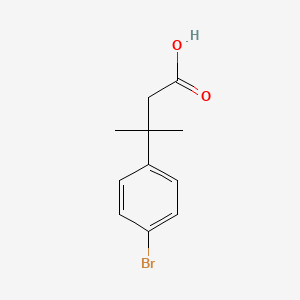

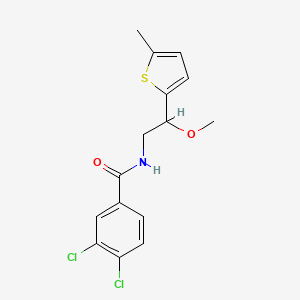

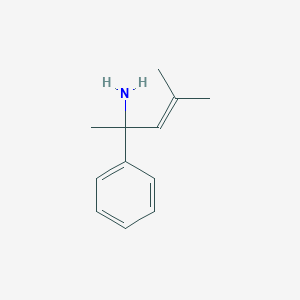

The molecular structure of “1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “3,4-dichlorobenzyl” moiety suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is substituted with two chlorine atoms at the 3 and 4 positions .科学研究应用

含能材料合成

- 1-(3,4-二氯苄基)-3-硝基-1H-吡唑用于合成含能吡唑,一种带有硝基的吡唑基-呋喃框架。该化合物显示出有希望的爆炸性能 (Dalinger 等人,2016)。

吡唑衍生物合成

- 该化合物在合成各种硝基吡唑化合物中发挥作用,有助于开发能量比 TNT 更高且灵敏度更低的能量材料 (Old Jun-lin,2014)。

反应性和亲核取代研究

- 对 1-(3,4-二氯苄基)-3-硝基-1H-吡唑及其衍生物的研究揭示了它们在亲核取代反应中的反应性,这对于开发新的基于吡唑的化合物非常重要 (Dalinger 等人,2013)。

晶体学和分子结构分析

- 分析了该化合物的晶体学性质和分子结构,有助于更好地理解吡唑衍生物 (Hernández-Ortega 等人,2012)。

合成方法和物理性质

- 各种 1-(3,4-二氯苄基)-3-硝基-1H-吡唑衍生物的合成和表征提供了对其物理性质的见解,例如振动频率和化学位移 (Evecen 等人,2016)。

在制药工业中的应用

- 1-(3,4-二氯苄基)-3-硝基-1H-吡唑的衍生物因其在制药工业中的潜在生物活性而受到研究 (Volkova 等人,2021)。

抗疟疾和抗 SARS-CoV-2 活性

- 某些新型吡唑衍生物,其中包括 1-(3,4-二氯苄基)-3-硝基-1H-吡唑的核心结构,显示出显着的抗疟疾和抗 SARS-CoV-2 活性 (Zapol’skii 等人,2022)。

4-取代吡唑的合成

- 该化合物是合成 4-取代吡唑的关键,有助于吡唑衍生物的多样化 (Zhang 等人,2006)。

X 射线衍射和 DFT 研究

- 1-(3,4-二氯苄基)-3-硝基-1H-吡唑衍生物的 X 射线衍射和 DFT 研究提供了对其分子结构的见解,这对于理解还原环化过程至关重要 (Szlachcic 等人,2020)。

安全和危害

属性

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRZKLNKGRWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole | |

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 20 min, 3,4-dichlorobenzylbromide (550 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-(3,4-dichloro-benzyl)-3-nitro-1H-pyrazole (369 mg, 77%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 5.32 (2H, s), 6.92 (1H, d, J=2.3 Hz), 7.12 (1H, m), 7.36 (1H, d, J=2.2 Hz), 7.44 (2H, m).

[Compound]

Name

oil

Quantity

92 mg

Type

reactant

Reaction Step One

Yield

77%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2405746.png)

![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)